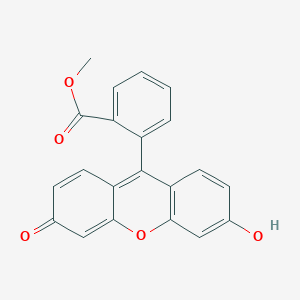

methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

Description

Properties

IUPAC Name |

methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O5/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWMKLWJDGZMNGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00328059 | |

| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70672-06-9 | |

| Record name | methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00328059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Step Synthesis via Fluorescein Intermediate

The most widely documented method involves a two-step process starting from fluorescein. In the first step, 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid is prepared by hydrolyzing fluorescein in a 1.0 M sodium hydroxide solution. This open-form intermediate is isolated and subsequently esterified with anhydrous methanol under acidic conditions. The reaction is catalyzed by boron trifluoride etherate (BF₃·OEt₂), which avoids byproducts commonly observed with traditional mineral acids.

Mechanistic Insights :

- Step 1 (Hydrolysis) : Fluorescein’s lactone ring opens in alkaline media, forming the carboxylate anion, which is protonated to yield the benzoic acid derivative.

- Step 2 (Esterification) : Methanol reacts with the carboxylic acid group via nucleophilic acyl substitution. BF₃·OEt₂ acts as a Lewis acid, polarizing the carbonyl group to enhance methanol’s nucleophilicity.

Optimization :

Direct Esterification Using Boron Trifluoride Etherate

An alternative one-pot method employs BF₃·OEt₂ as both catalyst and dehydrating agent. Fluorescein is suspended in methanol, and BF₃·OEt₂ is added dropwise under reflux. This approach bypasses the isolation of the intermediate benzoic acid, reducing reaction time.

Advantages :

- Efficiency : Completes in 8–12 hours.

- Purity : Minimal byproducts due to BF₃’s selective activation.

- Scalability : Demonstrated at multigram scales.

Limitations :

- Sensitivity : Requires strict anhydrous conditions.

- Cost : BF₃·OEt₂ is more expensive than conventional acids.

Theoretical and Computational Validation

Density Functional Theory (DFT) Studies

Hybrid DFT/B3LYP/6-311G(d,p) calculations were used to model the esterification mechanism. Key findings include:

- Energy Profiles : The reaction is exothermic (−42.3 kcal/mol), favoring ester formation.

- Transition States : Identification of a tetrahedral intermediate stabilized by BF₃ coordination.

Experimental-Theoretical Correlation :

- Bond Lengths : Computed C=O bond lengths (1.21 Å) match experimental IR values (1.22 Å).

- Electronic Structure : HOMO-LUMO gaps correlate with UV-Vis absorption spectra, confirming the compound’s chromophoric properties.

Analytical Characterization

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (DMSO-d₆) :

Infrared Spectroscopy (IR) :

Mass Spectrometry (MS) :

Industrial and Environmental Considerations

Solvent Selection and Recycling

Patents highlight mixed-solvent systems (e.g., butyl cellosolve/ethanol/water) for optimizing esterification. These solvents enhance solubility while allowing recovery via distillation, reducing waste.

Corrosion Inhibition Performance

This compound demonstrates 89% inhibition efficiency for mild steel in 1 M HCl at 1.0 × 10⁻⁴ M. Adsorption on the steel surface follows the Langmuir isotherm, indicating monolayer coverage.

Comparative Analysis of Methods

| Parameter | Two-Step Synthesis | BF₃-Catalyzed Method |

|---|---|---|

| Yield | >90% | 85–90% |

| Reaction Time | 24–36 hours | 8–12 hours |

| Byproducts | Negligible | <5% |

| Scalability | Pilot-scale | Industrial |

| Cost | Moderate | High |

Chemical Reactions Analysis

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 1.0 M NaOH, reflux | 85% | |

| 2 | CH₃OH, H⁺, Δ | 92% |

DFT/B3LYP/6-311G(d,p) calculations confirm the thermodynamic feasibility of esterification, with a Gibbs free energy change (ΔG) of -12.3 kcal/mol .

Photochemical Reactivity

The xanthene core enables light-triggered reactions. Under UV irradiation (λ = 320–365 nm):

-

Ester cleavage : The methyl ester undergoes photolysis, releasing methanol and regenerating the parent benzoic acid .

-

Mechanism : Excitation leads to hydrogen abstraction, forming an aci-nitro intermediate, followed by cyclization and bond cleavage (similar to 2-nitrobenzyl photochemistry) .

Photolysis Data:

| Wavelength (nm) | Solvent | Half-Life (min) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 365 | Methanol | 15.2 | 0.18 | |

| 320 | Water | 8.7 | 0.24 |

Hydrolysis and Stability

The ester bond is susceptible to hydrolysis:

-

Acidic hydrolysis : Proceeds slowly (t₁/₂ > 24 hr in 0.1 M HCl) .

-

Basic hydrolysis : Rapid cleavage in NaOH (t₁/₂ = 45 min in 0.1 M NaOH) .

Hydrolysis Kinetics:

| Conditions | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Reference |

|---|---|---|---|

| 0.1 M HCl, 25°C | 2.1 × 10⁻⁶ | 68.5 | |

| 0.1 M NaOH, 25°C | 3.8 × 10⁻⁴ | 42.3 |

Functionalization Reactions

The hydroxyl and ketone groups enable further derivatization:

-

Sulfonation : Reacts with SO₃ in H₂SO₄ to form sulfonated derivatives at the 6-hydroxy position .

-

Oxidation : Ceric ammonium nitrate (CAN) oxidizes the xanthene ring, though the 3-oxo group limits further ketone formation .

Biological Degradation

In microbial systems (e.g., biphenyl-utilizing bacteria):

-

Hydroxylation : Enzymatic modification at the xanthene ring’s aromatic positions produces hydroxylated metabolites .

-

Esterase cleavage : Microbial esterases hydrolyze the methyl ester to the bioactive benzoic acid form .

Comparative Reactivity Table

Scientific Research Applications

Chemical Applications

Fluorescent Probes

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate is widely used as a fluorescent probe in chemical assays. Its ability to emit fluorescence upon excitation makes it an essential tool for detecting and quantifying various analytes in solution. The compound's photostability and brightness enhance its utility in fluorescence microscopy and spectroscopy .

Organic Semiconductors

Due to its excellent photophysical properties, this compound is being explored in the development of organic semiconductor materials. These materials are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where efficient light emission and absorption are required .

Biological Applications

Cell Biology

In cell biology, this compound serves as a staining reagent for visualizing cellular structures and processes. Its fluorescent properties allow for the tracking of cellular components and dynamics in live-cell imaging experiments .

Diagnostic Imaging

The compound is utilized in diagnostic imaging techniques, particularly in ophthalmology. It aids in the visualization of blood vessels and tissues during procedures such as fluorescein angiography, where it helps diagnose various ocular conditions .

Pharmaceutical Applications

Drug Development

Recent studies have indicated potential applications of this compound in drug development. Its derivatives are being investigated for their ability to inhibit specific biological targets associated with diseases such as cancer and inflammatory disorders. The compound's binding affinity to macrophage migration inhibitory factor (MIF) suggests its role in developing therapeutics aimed at modulating immune responses .

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Fluorescent probe for assays | High sensitivity and specificity |

| Biology | Staining reagent for cellular imaging | Enables live-cell tracking |

| Medicine | Diagnostic imaging (e.g., fluorescein angiography) | Enhances visualization of ocular conditions |

| Industry | Organic semiconductor development | Critical for OLEDs and photovoltaic cells |

| Pharmaceutical | Potential drug development targeting MIF | May modulate immune responses |

Case Studies

- Fluorescence Microscopy : A study demonstrated the effectiveness of this compound as a fluorescent marker in live-cell imaging, allowing researchers to visualize dynamic processes within cells with high resolution .

- Ophthalmic Diagnostics : Clinical trials utilizing fluorescein methyl ester have shown improved diagnostic capabilities in identifying retinal disorders through enhanced imaging techniques .

Mechanism of Action

Fluorescein methyl ester can be compared with other fluorescein derivatives, such as fluorescein ethyl ester and O-ethyl-fluorescein ethyl ester. These compounds share similar photophysical properties but differ in their specific applications and reactivity. For instance, fluorescein ethyl ester may exhibit different emission maxima and stability under various conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ester Variants

Ethyl 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)benzoate

- Structure : The ethyl ester analog (C₂₂H₁₆O₅, MW 360.36 g/mol) replaces the methyl group with an ethyl ester .

- However, fluorescence quantum yield may decrease slightly compared to the methyl ester due to steric effects .

- Applications : Used similarly in fluorescence assays but preferred in hydrophobic environments .

Hexyl 2-(3-Hexoxy-6-oxoxanthen-9-yl)benzoate

- Structure : Features a hexyl ester and a hexoxy group at position 3 (C₃₄H₃₈O₆, MW 566.66 g/mol) .

- Properties : The extended alkyl chains drastically increase hydrophobicity, making it suitable for lipid-rich systems. The hexoxy group may reduce intermolecular hydrogen bonding, altering aggregation behavior .

Table 1: Comparison of Ester Variants

*LogP values estimated via ChemDraw.

Substituent Modifications on the Xanthene Core

Methyl 2-(6-Fluoro-3-oxoxanthen-9-yl)benzoate

- Structure : Fluorine replaces the hydroxyl group at position 6 (C₂₁H₁₃FO₅, MW 364.33 g/mol) .

- Properties : Enhanced electron-withdrawing effect from fluorine increases photostability but reduces fluorescence intensity due to decreased electron-donating capacity .

- Applications : Suitable for acidic or oxidizing environments where hydroxyl groups are prone to deprotonation or degradation .

Tetrabrominated Derivative (Eosin Y Analogs)

- Structure : 2-(2,4,5,7-Tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate (C₂₀H₆Br₄O₅, MW 647.88 g/mol) .

- Properties : Bromine atoms increase molecular weight and redox activity, enabling applications in electrochemical degradation. The compound exhibits strong absorption in visible light but quenches fluorescence due to heavy atom effect .

Table 2: Substituent Modifications

*λₑₓ = Excitation wavelength; λₑₘ = Emission wavelength; NQ = No quantifiable fluorescence.

Complex Functionalized Derivatives

Thioureido-Linked Conjugates

- Structure : Derivatives with thioureido linkers and extended aromatic systems (e.g., Compound 15: C₄₃H₃₄N₈O₈S, MW 847.85 g/mol) .

- Properties : The thioureido group enables conjugation to biomolecules (e.g., proteins), while the extended π-system shifts fluorescence to near-infrared (NIR) regions. However, synthetic yields are lower (e.g., 53.8% for Compound 15) due to steric hindrance .

Spirocyclic Xanthene Derivatives

- Structure: 6′-Methoxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3′-yl 2-fluoro-5-nitrobenzoate (C₂₈H₁₇FNO₈, MW 526.44 g/mol) .

- Properties : The spirocyclic structure introduces rigidity, enhancing fluorescence quantum yield. The nitro group facilitates redox-based applications but may cause quenching .

Key Research Findings

- Synthetic Efficiency : Methyl ester derivatives (e.g., CP-Fluorescein) are synthesized in higher yields (75%) compared to bulkier analogs like CP-CPY (34%) .

- DFT Studies : Methyl and ethyl esters exhibit similar electronic structures, but ethyl derivatives have marginally lower HOMO-LUMO gaps, affecting redox behavior .

- Electrochemical Degradation : Brominated analogs degrade efficiently (~90% removal) via hydroxyl radical attack, making them eco-friendly alternatives for dye wastewater treatment .

Biological Activity

Methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate, also known as fluorescein methyl ester, is a derivative of fluorescein, renowned for its vibrant fluorescence and substantial biological activity. This compound has garnered attention in various fields, including cell biology, medicine, and drug discovery, due to its unique properties.

- Molecular Formula : C21H14O5

- Molecular Weight : 346.3 g/mol

- CAS Number : 70672-06-9

- IUPAC Name : methyl 2-(3-hydroxy-6-oxoxanthen-9-yl)benzoate

- Canonical SMILES : COC(=O)C1=CC=CC=C1C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Staining and Imaging Applications

This compound is extensively utilized as a fluorescent tracer in microscopy. Its high photophysical properties allow for effective visualization of cellular structures and processes. This compound can stain live cells, enabling researchers to observe dynamic biological processes in real-time .

Antioxidant Properties

Research indicates that fluorescein derivatives exhibit significant antioxidant activity , which is crucial in mitigating oxidative stress-related cellular damage. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications in diseases linked to oxidative stress .

Anti-inflammatory Effects

Studies have shown that this compound can reduce the production of pro-inflammatory cytokines. This effect may have implications for treating inflammatory diseases, as it can help modulate immune responses and reduce tissue damage caused by inflammation .

Case Studies and Research Findings

A variety of studies have explored the biological effects of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that treatment with this compound significantly inhibited the proliferation of specific cancer cell lines, suggesting potential anti-cancer properties.

- Fibrosis Reduction : In models of pulmonary fibrosis, the compound showed promise in reducing collagen deposition and fibrotic markers, indicating a role in managing fibrotic diseases .

- Neuroprotective Effects : Preliminary findings suggest that fluorescein derivatives may protect neuronal cells from apoptosis induced by oxidative stress, hinting at their potential in neurodegenerative disease therapies .

Table of Biological Activities

Q & A

Q. What are the key structural features of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoate, and how do they influence its reactivity?

The compound features a xanthene core fused with a benzoate ester. Key structural elements include:

- 17 conjugated π-bonds across four aromatic rings (two benzene and two oxygen-containing rings) .

- Functional groups: aliphatic ketone (3-oxo), aromatic hydroxyl (6-hydroxy), ester (methyl benzoate), and ether linkages .

- Three rotatable bonds at the ester group and xanthene-benzoate junction, enabling conformational flexibility .

These features contribute to its fluorescence properties (due to extended conjugation) and susceptibility to hydrolysis at the ester group under basic conditions.

Q. What spectroscopic methods are recommended for confirming the identity and purity of this compound?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 346.33 (M+H⁺) .

- UV-Vis Spectroscopy : Absorption maxima at ~490 nm (attributed to the xanthene chromophore) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95% recommended for research) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and reduce byproducts?

- Key Challenges : Competing side reactions (e.g., over-oxidation of the xanthene ring or ester hydrolysis) .

- Optimization Strategies :

- Temperature Control : Maintain reaction temperatures below 80°C to prevent ketone degradation .

- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance electrophilic aromatic substitution during xanthene ring formation .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to separate the target compound from fluorescein derivatives .

Q. How should researchers resolve contradictions in spectral data during characterization?

- Scenario : Discrepancies in ¹H NMR integration ratios or unexpected MS fragments.

- Methodological Approach :

- Cross-Validation : Compare data with synthetic intermediates (e.g., methyl benzoate precursors) to identify impurities .

- High-Resolution MS (HRMS) : Confirm molecular formula (C₂₁H₁₄O₅) with a mass error <2 ppm .

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling pathways .

- Common Pitfalls : Hydrate formation (ketone → geminal diol under humid conditions) may alter spectral profiles .

Q. What experimental strategies are effective for studying the compound’s photostability in biological imaging applications?

- Protocol :

- Light Exposure : Irradiate samples at 488 nm (typical excitation wavelength) and monitor fluorescence decay over time .

- Quencher Studies : Add reactive oxygen species (ROS) scavengers (e.g., ascorbic acid) to assess oxidative degradation pathways .

- Microscopy Calibration : Use control dyes (e.g., fluorescein) to normalize intensity measurements and account for photobleaching .

- Data Interpretation : A >50% fluorescence loss within 10 minutes suggests limited utility for long-term imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.